5-(2H-Chromen-3-ylmethylene)-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
5-(2H-Chromen-3-ylmethylene)-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, which includes a chromene moiety and a thiazolidinone ring, contributes to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2H-Chromen-3-ylmethylene)-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one with 2H-chromen-3-carbaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2H-Chromen-3-ylmethylene)-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and heat.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2H-Chromen-3-ylmethylene)-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins involved in disease processes. For example, its anticancer activity could be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(2H-Chromen-3-ylmethylene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one
- 5-(2H-Chromen-3-ylmethylene)-3-(4-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one
- 5-(2H-Chromen-3-ylmethylene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The presence of the 4-fluorobenzyl group in 5-(2H-Chromen-3-ylmethylene)-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one distinguishes it from other similar compounds. This fluorine substitution can significantly influence the compound’s biological activity, making it more potent or selective in certain applications. The unique combination of the chromene and thiazolidinone moieties also contributes to its distinct properties and potential therapeutic benefits.
Properties
CAS No. |
618074-32-1 |
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Molecular Formula |
C20H14FNO2S2 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
(5Z)-5-(2H-chromen-3-ylmethylidene)-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H14FNO2S2/c21-16-7-5-13(6-8-16)11-22-19(23)18(26-20(22)25)10-14-9-15-3-1-2-4-17(15)24-12-14/h1-10H,11-12H2/b18-10- |
InChI Key |
CWSILSUGWFZSGL-ZDLGFXPLSA-N |
Isomeric SMILES |
C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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